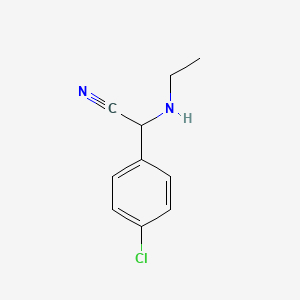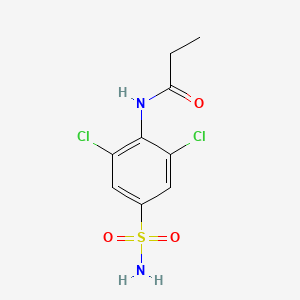![molecular formula C15H12F3N3 B1417320 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine CAS No. 1038711-02-2](/img/structure/B1417320.png)
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
This compound, also known by its IUPAC name 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, has a molecular weight of 291.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
- Bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, closely related to the queried compound, have been used in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These molecules demonstrate excellent thermal stability and good solubility in common solvents, allowing for efficient solution processing in OLED fabrication. Notably, devices utilizing these materials have shown improved performance attributed to complete charge localization and enhanced thermal properties (Ge et al., 2008).
Antimicrobial and Cytotoxic Activities
- Derivatives of 1H-benzimidazole, similar in structure to the queried compound, have been synthesized and tested for antimicrobial and cytotoxic activities. Some of these compounds have displayed significant antibacterial activity and cytotoxic effects in vitro, suggesting potential applications in the development of new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
Chemical Synthesis and Reactivity
- Research on compounds structurally related to 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine has also focused on their chemical reactivity and synthesis techniques. Studies have explored various reaction pathways and molecular interactions, contributing to the understanding of the chemical properties and potential applications of these compounds in various chemical syntheses (Gebert et al., 2002).
Molecular Structures and Cytotoxicity
- Research on benzimidazole-containing ligands and their metal complexes has revealed interesting molecular structures and potential cytotoxicity against various cancer cell lines. These studies are crucial for the development of new anticancer drugs and understanding the interaction between metal complexes and biological systems (Ghani & Mansour, 2011).
Antitubercular Agents
- Novel thiadiazole derivatives structurally related to the queried compound have been designed and synthesized as potential anticancer and antitubercular agents. Some of these compounds have demonstrated significant in vitro antitumor activities and inhibitory effects against specific cell lines, highlighting their potential in therapeutic applications (Chandra Sekhar et al., 2019).
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYJPRWUOKBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



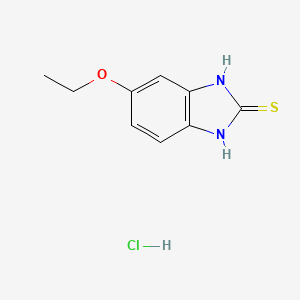
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)
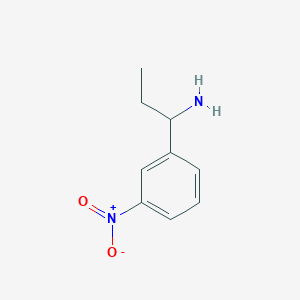
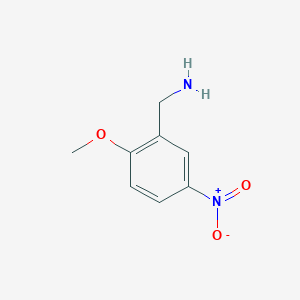


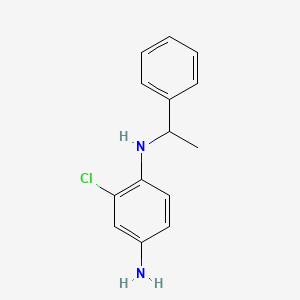
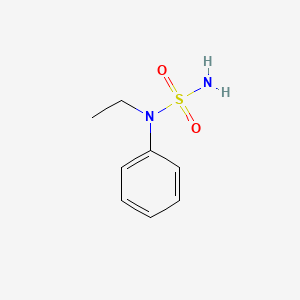
![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)

![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
